tert-Butyl (dicyanomethyl)carbamate
Description
tert-Butyl (dicyanomethyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a dicyanomethyl substituent. This compound is of interest in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where Boc groups are widely used to protect amines during multi-step reactions. The dicyanomethyl moiety may contribute to unique reactivity, such as participation in nucleophilic addition or cyclization reactions. However, direct experimental data for this specific compound are absent in the provided evidence, necessitating extrapolation from structurally analogous tert-butyl carbamates.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
tert-butyl N-(dicyanomethyl)carbamate |
InChI |
InChI=1S/C8H11N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,1-3H3,(H,11,12) |
InChI Key |
MOBSVIJFIUPAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (dicyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with dicyanomethane under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, facilitating the nucleophilic attack on the dicyanomethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature and pH to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (dicyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl (dicyanomethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (dicyanomethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The compound can be deprotected under acidic or basic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved include the formation of stable carbamate intermediates that can be selectively cleaved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl (dicyanomethyl)carbamate and related compounds from the evidence:
Key Structural Comparisons :
Hydroxypropan-2-yl or polyethylene glycol chains in analogs (e.g., ) improve solubility, whereas the dicyanomethyl group may reduce solubility due to increased hydrophobicity.
Synthetic Utility: Boc-protected amines (e.g., ) are typically used for amine protection in peptide synthesis. The dicyanomethyl variant could serve as a precursor for cyanamide or tetrazole formation. Brominated analogs (e.g., ) are employed in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas dicyanomethyl derivatives might participate in click chemistry or cycloadditions.
Safety Profiles: Most tert-butyl carbamates in the evidence are classified as low hazard (e.g., ), but brominated or iodinated derivatives (e.g., ) may pose greater risks due to halogen reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
